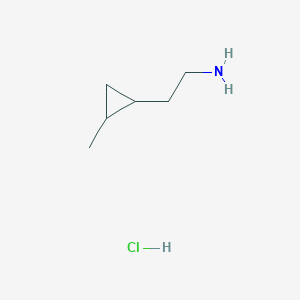
2-(2-Methylcyclopropyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylcyclopropyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocide and Corrosion Inhibition : 2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, has been identified as a multifunctional biocide effective in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Synthesis of Branched Tryptamines : The compound has been used in the synthesis of branched tryptamines, important in the development of pharmaceuticals. Specifically, it has been effective in creating derivatives with aryl groups in the α-position to the amino group (Salikov et al., 2017).
Synthesis of Nonbenzenoid Analogs of Biogenic Amine : 2-(4-Azulenyl)ethanamine derivatives, synthesized using compounds structurally related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have shown potential as nonbenzenoid analogs of biologically active amines. These compounds exhibited enzyme inhibition properties, particularly against cyclic AMP-phosphodiesterase (Kurokawa, 1983).
DNA Binding and Nuclease Activity : Cu(II) complexes of certain tridentate ligands, which may include derivatives of 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have been studied for their DNA binding and nuclease activity. These complexes have shown potential in causing minor structural changes in DNA, indicating their relevance in biochemical and medicinal research (Kumar et al., 2012).
Enzyme Inhibition in Medical Research : Bromophenol derivatives with a cyclopropyl moiety, structurally related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have been effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These compounds have implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Ethylene Inhibition in Plant Growth : 1-Methylcyclopropene, a compound related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, has been used as an ethylene inhibitor in various fruits, vegetables, and floriculture crops. This regulator aids in understanding the role of ethylene in plants and can modify respiration, ethylene production, and other aspects vital for plant growth and preservation (Blankenship & Dole, 2003).
Mecanismo De Acción
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s possible that this compound could have various effects depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(2-Methylcyclopropyl)ethanamine hydrochloride interacts with its targets. Specific details about how these factors influence this compound are currently unknown .
Propiedades
IUPAC Name |
2-(2-methylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELMPJACZAPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
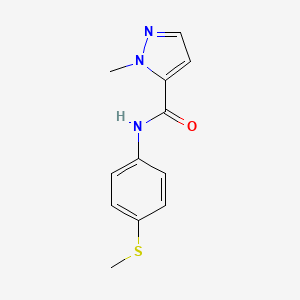
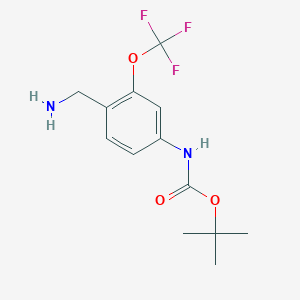
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)
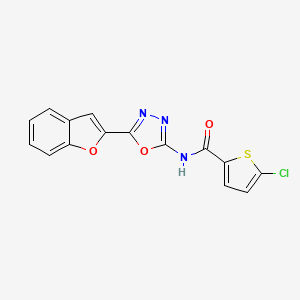
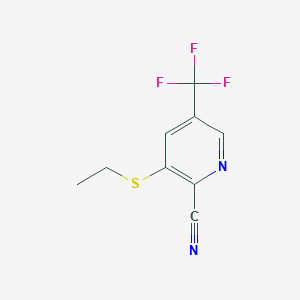
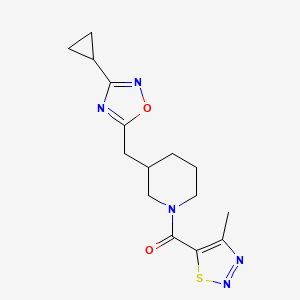
![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

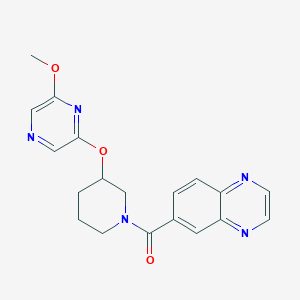

![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)
